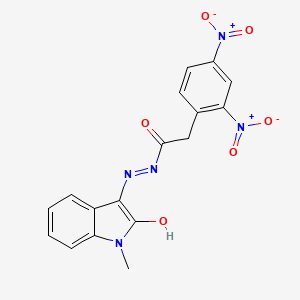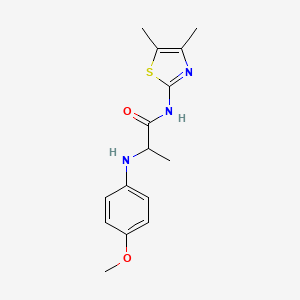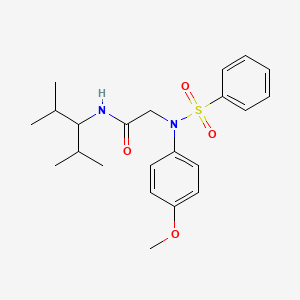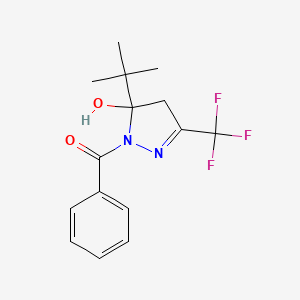![molecular formula C18H18N4O2 B5235518 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide, commonly known as VUF-8430, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. VUF-8430 is a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release and cognitive function.
Applications De Recherche Scientifique
VUF-8430 has been used extensively in scientific research due to its selectivity for the H3 receptor. The H3 receptor is widely expressed in the central nervous system and is involved in the regulation of neurotransmitter release, including dopamine, serotonin, and acetylcholine. As a selective antagonist of the H3 receptor, VUF-8430 has been used to study the role of the H3 receptor in cognition, sleep-wake cycles, and other physiological processes.
Mécanisme D'action
VUF-8430 acts as a selective antagonist of the H3 receptor, which is a G protein-coupled receptor. The H3 receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking the H3 receptor, VUF-8430 increases the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to enhanced cognitive function and improved sleep-wake cycles.
Biochemical and Physiological Effects:
VUF-8430 has been shown to have several biochemical and physiological effects, including increased dopamine, serotonin, and acetylcholine release in the brain. This increased neurotransmitter release has been linked to improved cognitive function, enhanced memory, and improved sleep-wake cycles. VUF-8430 has also been shown to have anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using VUF-8430 in lab experiments is its selectivity for the H3 receptor. This selectivity allows researchers to study the specific effects of blocking the H3 receptor without affecting other neurotransmitter systems. However, one limitation of using VUF-8430 is its relatively low potency compared to other H3 receptor antagonists. This may limit its effectiveness in certain experiments and may require higher concentrations of VUF-8430 to achieve the desired effects.
Orientations Futures
There are several future directions for the use of VUF-8430 in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. VUF-8430 has been shown to have anti-inflammatory properties, which may be useful in reducing the neuroinflammation associated with these diseases. Additionally, VUF-8430 may have potential applications in the treatment of sleep disorders and cognitive impairments. Further research is needed to fully understand the potential applications of VUF-8430 in these areas.
Méthodes De Synthèse
The synthesis of VUF-8430 involves the reaction of 2-(1H-imidazol-1-yl)pyridine with 3-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure VUF-8430. This synthesis method has been successfully replicated by several research groups, and the resulting compound has been shown to be highly pure and stable.
Propriétés
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(8-12-24-16-6-2-1-3-7-16)21-13-15-5-4-9-20-18(15)22-11-10-19-14-22/h1-7,9-11,14H,8,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAXFFXSDITHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)


![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)


![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)